molecular formula C14H12FNO3 B13995114 2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide

2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide

Cat. No.: B13995114
M. Wt: 261.25 g/mol
InChI Key: JIXNYVSAHVWNCC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a benzyl ether group, a fluorine atom, and a hydroxamic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide typically involves multiple steps, starting with the preparation of the benzyloxy group. One common method involves the reaction of 2-benzyloxypyridine with methyl triflate to form 2-benzyloxy-1-methylpyridinium triflate . This intermediate can then be further reacted with appropriate reagents to introduce the fluorine and hydroxamic acid functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxamic acid moiety can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The benzyl ether group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzamides with various nucleophiles.

Scientific Research Applications

2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the hydroxamic acid group.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxamic acid moiety is known to chelate metal ions, which can inhibit metalloproteinases and other metalloenzymes. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide is unique due to the combination of its benzyloxy, fluorine, and hydroxamic acid groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple fields.

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

5-fluoro-N-hydroxy-2-phenylmethoxybenzamide

InChI

InChI=1S/C14H12FNO3/c15-11-6-7-13(12(8-11)14(17)16-18)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,16,17)

InChI Key

JIXNYVSAHVWNCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)NO

Origin of Product

United States

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